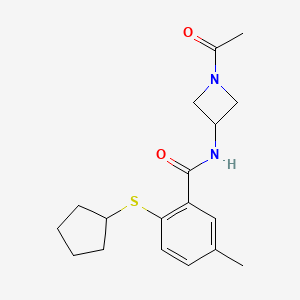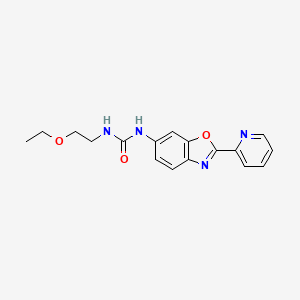![molecular formula C18H14N2O5 B7636172 [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique molecular structure and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways within cells. This modulation can lead to changes in gene expression, protein synthesis, and other cellular processes that ultimately result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been found to exhibit several interesting biochemical and physiological effects. These effects include its ability to induce DNA damage, its potential anti-inflammatory properties, and its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit low toxicity and high selectivity for certain cell types, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its unique molecular structure, which allows it to interact with various cellular processes in a specific and selective manner. Additionally, this compound has been found to exhibit low toxicity and high selectivity for certain cell types, making it a promising candidate for further research. However, one of the main limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research involving [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. Some of the most promising directions include further studies on its potential use as a fluorescent probe for detecting DNA damage, its potential use as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Méthodes De Synthèse
The synthesis of [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-methoxybenzoyl chloride with 2-oxo-2-phenylethyl isocyanate, followed by the reaction of the resulting intermediate with phthalic anhydride. This reaction results in the formation of the desired compound in high yield and purity.
Applications De Recherche Scientifique
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit several interesting properties that make it a promising candidate for various research applications. Some of the most notable research applications of this compound include its use as a fluorescent probe for detecting DNA damage, its potential use as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-15-9-5-4-8-13(15)14(21)10-25-18(23)16-11-6-2-3-7-12(11)17(22)20-19-16/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUXOJXYMAZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)
![[2-(4-tert-butylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636107.png)
![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636123.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636131.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636137.png)
![[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636160.png)
![[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636166.png)

![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636192.png)
![[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636195.png)
![[2-[(4-fluorophenyl)methyl-methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636200.png)